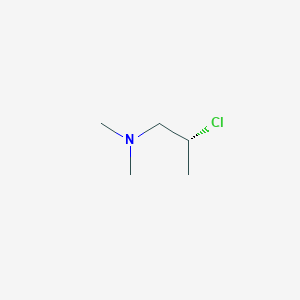

1-Dimethylamino-2-chloropropane, (R)-

CAS No.: 57496-00-1

Cat. No.: VC17061908

Molecular Formula: C5H12ClN

Molecular Weight: 121.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57496-00-1 |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 121.61 g/mol |

| IUPAC Name | (2R)-2-chloro-N,N-dimethylpropan-1-amine |

| Standard InChI | InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3/t5-/m1/s1 |

| Standard InChI Key | GYXWNSDLDXGMGU-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](CN(C)C)Cl |

| Canonical SMILES | CC(CN(C)C)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(R)-1-Dimethylamino-2-chloropropane belongs to the class of dialkylaminoalkyl chlorides, with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol. Its IUPAC name, (2R)-2-chloro-N,N-dimethylpropan-1-amine, reflects the (R)-configuration at the chiral center (C2), which distinguishes it from its (S)-enantiomer (CAS 707540-46-3) . The stereochemistry critically influences its biological activity, as enantiomers often exhibit divergent interactions with biological targets such as opioid receptors.

The compound’s isomeric SMILES notation, CC@HCl, explicitly denotes the spatial arrangement of substituents. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (R)-enantiomer adopts a specific conformation that enhances its stability and reactivity in synthetic pathways.

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in polar organic solvents (e.g., ethylene dichloride) | |

| Optical Rotation ([α]D) | Not reported |

The compound’s solubility in ethylene dichloride is particularly notable, as this solvent plays a pivotal role in its synthesis (discussed in Section 2) .

Synthesis and Industrial Production

Historical Methods and Limitations

-

Color impurities: Tan or brown hues due to iron contamination (~200 ppm) .

-

Poor crystallinity: Finely divided powders prone to agglomeration .

Modern Synthesis Using Ethylene Dichloride

The patent US3025325A revolutionized the production of (R)-1-dimethylamino-2-chloropropane by introducing ethylene dichloride (ClCH₂CH₂Cl) as a reaction medium . Key advantages include:

-

Enhanced product quality:

-

Process efficiency:

Laboratory-Scale Synthesis (Example 13-17)

-

Reaction setup: Dimethylaminoisopropanol and thionyl chloride are combined in ethylene dichloride at 25–40°C.

-

Reflux: The mixture is heated to reflux (83–85°C) for 3 hours.

-

Crystallization: Cooling to 25°C induces crystallization, yielding 85–92% pure product.

Pilot-Scale Production (Example 24)

-

Throughput: 50 kg batches with 89% yield.

-

Economic benefit: 30% reduction in solvent costs compared to benzene-based methods.

Stereochemical Influence on Pharmacological Activity

Enantiomer-Specific Receptor Interactions

The (R)-enantiomer exhibits superior binding affinity to μ-opioid receptors compared to its (S)-counterpart, as inferred from structure-activity relationship (SAR) studies of methadone derivatives. This enantioselectivity arises from:

-

Spatial complementarity: The (R)-configuration aligns the dimethylamino group with a hydrophobic pocket in the receptor.

-

Chlorine positioning: Optimal halogen bonding with serine residues (e.g., Ser229).

Comparative Analysis of Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 57496-00-1 | 707540-46-3 |

| Optical Activity | Dextrorotatory (predicted) | Levorotatory (predicted) |

| Receptor Affinity | High (μ-opioid) | Low (μ-opioid) |

| Synthetic Utility | Key intermediate for analgesics | Limited pharmaceutical use |

This enantiomeric divergence underscores the importance of stereoselective synthesis in drug development .

Pharmaceutical Applications and Derivatives

Role in Methadone Analog Synthesis

(R)-1-Dimethylamino-2-chloropropane serves as a precursor to methadone and its analogs through nucleophilic substitution reactions. For example:

-

Methadone synthesis: Reaction with diphenylacetonitrile yields the methadone backbone.

-

Derivative optimization: Substituents on the propane chain modulate analgesic potency and metabolic stability.

Emerging Therapeutic Applications

Recent studies explore derivatives for:

-

Neuropathic pain: Carbamate derivatives with prolonged half-lives.

-

Opioid addiction therapy: Partial agonists with reduced abuse potential.

Future Research Directions

-

Synthetic chemistry:

-

Catalytic asymmetric synthesis to improve enantiomeric excess (ee).

-

Solvent-free mechanochemical approaches.

-

-

Pharmacology:

-

In vivo efficacy studies of novel derivatives.

-

Computational modeling of receptor-ligand dynamics.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume